molecular formula C23H32Cl2N2O3 B035204 Cyclohexanol, 2-(4-(3-methoxyphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- CAS No. 108661-81-0

Cyclohexanol, 2-(4-(3-methoxyphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)-

Cat. No. B035204
M. Wt: 455.4 g/mol
InChI Key: SKUWJYGIHMJSPR-LBMVOTDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanol, 2-(4-(3-methoxyphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound with a complex chemical structure. It is commonly known as L-745,870 and is used in scientific research for its pharmacological properties.

Mechanism Of Action

L-745,870 selectively binds to the dopamine D4 receptor and blocks its activation by dopamine. The dopamine D4 receptor is primarily expressed in the prefrontal cortex, an area of the brain that is involved in cognitive functions such as attention, working memory, and decision making. By blocking the activation of this receptor, L-745,870 modulates the activity of the prefrontal cortex and affects cognitive processes.

Biochemical And Physiological Effects

L-745,870 has been shown to modulate several biochemical and physiological processes in the brain. It has been shown to increase the release of acetylcholine in the prefrontal cortex and enhance cognitive performance in animal models. L-745,870 has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that L-745,870 may have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

L-745,870 has several advantages for lab experiments. It is a selective antagonist of the dopamine D4 receptor, which allows researchers to investigate the role of this receptor in various physiological and pathological conditions. L-745,870 has also been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the neurobiology of anxiety and depression.
However, there are also some limitations to using L-745,870 in lab experiments. It has a complex chemical structure, which makes it difficult to synthesize and purify. It also has a relatively short half-life, which limits its use in long-term studies.

Future Directions

There are several future directions for the study of L-745,870. One direction is to investigate its potential therapeutic effects in anxiety and depression. Another direction is to investigate its role in cognitive processes such as attention, working memory, and decision making. Additionally, the development of new and more selective dopamine D4 receptor antagonists may provide new insights into the role of this receptor in the brain.
Conclusion
L-745,870 is a complex chemical compound that has been extensively studied for its pharmacological properties. It is a selective antagonist of the dopamine D4 receptor and has been shown to modulate several biochemical and physiological processes in the brain. L-745,870 has advantages and limitations for lab experiments and has several future directions for research. Its pharmacological properties make it a useful tool for investigating the role of the dopamine D4 receptor in various physiological and pathological conditions.

Synthesis Methods

The synthesis of L-745,870 is a complex process that involves several steps. The first step involves the reaction of 3-methoxyphenylpiperazine with 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenylisoquinoline to form an intermediate compound. This intermediate is then reacted with phenoxyacetyl chloride to form the final product, L-745,870.

Scientific Research Applications

L-745,870 has been extensively studied for its pharmacological properties. It is a selective antagonist of the dopamine D4 receptor and has been used in several studies to investigate the role of this receptor in various physiological and pathological conditions. L-745,870 has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

CAS RN

108661-81-0

Product Name

Cyclohexanol, 2-(4-(3-methoxyphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)-

Molecular Formula

C23H32Cl2N2O3

Molecular Weight

455.4 g/mol

IUPAC Name

(1R,2S,6R)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenoxycyclohexan-1-ol;dihydrochloride

InChI

InChI=1S/C23H30N2O3.2ClH/c1-27-20-10-5-7-18(17-20)24-13-15-25(16-14-24)21-11-6-12-22(23(21)26)28-19-8-3-2-4-9-19;;/h2-5,7-10,17,21-23,26H,6,11-16H2,1H3;2*1H/t21-,22+,23+;;/m0../s1

InChI Key

SKUWJYGIHMJSPR-LBMVOTDDSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2CCN(CC2)[C@H]3CCC[C@H]([C@@H]3O)OC4=CC=CC=C4.Cl.Cl

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCCC(C3O)OC4=CC=CC=C4.Cl.Cl

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCCC(C3O)OC4=CC=CC=C4.Cl.Cl

Other CAS RN

108661-81-0

synonyms

(1-alpha,2-beta,6-beta)-2-(4-(3-Methoxyphenyl)-1-piperazinyl)-6-phenox ycyclohexanol 2HCl

Origin of Product

United States

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